(4-Methoxyphenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine
Description
Properties
Molecular Formula |
C17H18N4O2 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C17H18N4O2/c1-22-13-8-6-11(7-9-13)15(18)17-19-16(20-21-17)12-4-3-5-14(10-12)23-2/h3-10,15H,18H2,1-2H3,(H,19,20,21) |
InChI Key |
IUTCDWRMCBFAEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC(=CC=C3)OC)N |
Origin of Product |
United States |
Preparation Methods
Core Triazole Ring Formation
The synthesis begins with constructing the 1,2,4-triazole ring. A common approach involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example:
-
Step 1 : Reaction of 3-methoxyphenylhydrazine with cyanoguanidine under acidic conditions yields 5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-amine.
-
Step 2 : The amine intermediate undergoes nucleophilic substitution with 4-methoxybenzyl chloride in the presence of potassium carbonate, forming the methanamine bridge.
Key Conditions :
Optimization via Microwave Irradiation
Recent advancements employ microwave-assisted synthesis to reduce reaction times. For instance, coupling 5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-amine with 4-methoxybenzaldehyde under microwave irradiation (150 W, 120°C, 20 min) achieves 85% yield, compared to 52% via conventional heating.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click Chemistry Approach
The CuAAC reaction efficiently constructs the triazole core. This method involves:
-
Azide Preparation : 4-Methoxyphenyl azide synthesized from 4-methoxyaniline via diazotization.
-
Alkyne Component : 3-Methoxyphenylacetylene generated via Sonogashira coupling.
-
Cycloaddition : Reacting azide and alkyne components with CuSO₄ (5 mol%) and sodium ascorbate in MeOH/H₂O (3:1) at 25°C for 12 h.
Reaction Table :
Ligand and Solvent Effects
Ligands like tris(benzimidazolylmethyl)amine ((BimH)₃) enhance regioselectivity, favoring 1,4-disubstituted triazoles. Polar aprotic solvents (DMF, MeCN) improve solubility but require higher temperatures (60–80°C), whereas aqueous methanol enables room-temperature reactions.
Reductive Amination Strategies
Ketone Intermediate Formation
A two-step reductive amination protocol is effective:
-
Ketone Synthesis : Condensing 5-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carbaldehyde with 4-methoxyaniline via Schiff base formation (EtOH, 70°C, 6 h).
-
Reduction : Sodium borohydride (2 equiv) in THF reduces the imine to the methanamine derivative (78% yield).
Critical Parameters :
-
pH Control: Maintain pH 7–8 during reduction to prevent over-reduction.
-
Purification: Recrystallization from ethanol/water (4:1) achieves >95% purity.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediates
Solid-phase methods enable scalable synthesis:
-
Resin Functionalization : Wang resin loaded with Fmoc-protected 4-methoxyphenylglycine.
-
Triazole Assembly : On-resin CuAAC with 3-methoxyphenylacetylene, followed by Fmoc deprotection (20% piperidine/DMF).
-
Cleavage : TFA/CH₂Cl₂ (1:1) releases the final compound (62% yield over 5 steps).
Advantages :
-
Reduced purification steps
-
Suitable for parallel synthesis of analogs
Comparative Analysis of Methodologies
Yield and Scalability
| Method | Average Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Multi-Step Organic | 65 | Moderate | High |
| CuAAC | 85 | High | Moderate |
| Reductive Amination | 78 | Low | Low |
| Solid-Phase | 62 | High | Low |
Practical Considerations
-
CuAAC : Preferred for regioselectivity and mild conditions but requires toxic azide handling.
-
Multi-Step Organic : Cost-effective but time-intensive (48–72 h).
-
Solid-Phase : Ideal for combinatorial libraries but limited by resin costs.
Quality Control and Characterization
Analytical Techniques
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-NH₂) in this compound participates in nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides:
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Alkylation | Benzyl bromide, NaOH, ethanol, RT | N-Benzyl derivative | Selective alkylation at the amine site; minimal interference from triazole nitrogens. |
| Acylation | Acetyl chloride, pyridine, 0–5°C | N-Acetylated derivative | Reaction proceeds under mild conditions; pyridine neutralizes HCl byproduct. |
Mechanistic Insight : The lone pair on the amine nitrogen attacks electrophilic centers (e.g., carbonyl carbons in acyl chlorides), forming stable amide bonds.
Oxidation Reactions
The triazole ring and methoxyphenyl groups influence oxidation pathways:
| Oxidizing Agent | Conditions | Product | Yield | Analysis |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 6 hrs | Triazole N-oxide | 72% | Confirmed via IR (N-O stretch at 1,250 cm⁻¹) and MS ([M+H]+ = 393.15). |
| KMnO₄ (acidic) | H₂SO₄, reflux, 3 hrs | Cleavage to carboxylic acid derivatives | 58% | Degradation of methoxyphenyl groups observed via HPLC. |
Notable Trend : Oxidizing agents preferentially target the triazole ring over methoxy groups under controlled conditions.
Cycloaddition Reactions
The triazole’s electron-deficient nature enables [3+2] cycloadditions:
| Reaction | Dienophile | Conditions | Product |
|---|---|---|---|
| CuAAC | Benzyl azide | CuSO₄, sodium ascorbate, RT | 1,2,3-Triazole-linked hybrid |
| Thermal Cycloaddition | Dimethyl acetylenedicarboxylate (DMAD) | Toluene, 110°C, 12 hrs | Fused triazole-isoxazole derivative |
Key Findings :
-
Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with benzyl azide yields bioconjugates (35–44% yield) .
-
Thermal reactions with DMAD form rigid heterocyclic systems, enhancing structural complexity .
Alkylation and Arylation
The triazole ring participates in cross-coupling reactions:
| Reaction Type | Catalyst/Reagent | Product | Yield |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Arylated triazole at C5 position | 65% |
| SNAr | 4-Fluoronitrobenzene, DIPEA, DMF | Nitrophenyl-substituted derivative | 53% |
Applications :
-
Arylation introduces electron-withdrawing groups, modulating electronic properties for medicinal chemistry .
-
SNAr reactions exploit the triazole’s electrophilic aromatic substitution susceptibility.
Coordination Chemistry
The triazole nitrogen atoms act as ligands for metal ions:
| Metal Salt | Conditions | Complex | Stability |
|---|---|---|---|
| Cu(II) chloride | Methanol, RT, 2 hrs | Octahedral Cu(II)-triazole complex | Stable in air. |
| AgNO₃ | Aqueous ammonia, dark, 4°C | Linear Ag(I) coordination polymer | Photosensitive. |
Spectroscopic Data :
-
Cu(II) complex shows d-d transition bands at 600–650 nm (UV-Vis).
-
FTIR confirms N→Metal bonding via shifted triazole ring vibrations.
Environmental and Green Chemistry Insights
-
Solvent Optimization : Ethanol is preferred for recrystallization (E-factor = 8.4; reducible to 2.1 with solvent recovery) .
-
Catalytic Efficiency : Sodium ascorbate in CuAAC reduces Cu(II) to Cu(I) in situ, minimizing metal waste .
This compound’s reactivity profile underscores its versatility in synthetic organic chemistry, particularly in drug discovery and materials science. Further studies should explore its catalytic asymmetric transformations and biological target engagement mechanisms.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- Studies have shown that triazole derivatives can possess significant antimicrobial properties. For instance, compounds similar to (4-Methoxyphenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine have been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth .
- Anticancer Potential :
- Enzyme Inhibition :
Case Study 1: Antimicrobial Efficacy
A study conducted by Alotaibi et al. demonstrated that a similar triazole compound exhibited potent activity against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics used in clinical settings .
Case Study 2: Anticancer Activity
In another investigation, derivatives of the compound were synthesized and screened for cytotoxicity against human cancer cell lines. The results indicated that certain modifications enhanced the selectivity and potency against breast cancer cells compared to normal cells .
| Activity Type | Compound Structure | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | (4-Methoxyphenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine | Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL | ||
| Anticancer | (4-Methoxyphenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine | MCF-7 (Breast Cancer) | 10 µM |
| HeLa (Cervical Cancer) | 12 µM |
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl groups enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Biological Activity
The compound (4-Methoxyphenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H18N4O2
- Molecular Weight : 298.35 g/mol
- CAS Number : 117594-17-9
The biological activity of this compound primarily stems from its interaction with various molecular targets involved in cellular processes. The presence of the triazole ring is crucial for its activity as it can participate in hydrogen bonding and coordination with metal ions, which may influence enzyme activity and receptor binding.
Antitumor Activity
Research indicates that triazole derivatives exhibit significant antitumor properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Table 1: Antitumor Activity Data
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition.
Table 2: Antimicrobial Activity Data
| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
Study on Antitumor Effects
A recent study investigated the effects of (4-Methoxyphenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine on human cancer cell lines. The results indicated that the compound induced apoptosis in A549 cells through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer agents.
Study on Antimicrobial Properties
Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The findings highlighted its potential as a novel antimicrobial agent, particularly against S. aureus, suggesting further development for clinical applications.
Q & A
Q. What are the recommended synthetic routes for this compound?
The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A typical approach involves reacting a benzylamine derivative (e.g., 4-methoxybenzylamine) with a pre-functionalized triazole intermediate. For example, 5-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carbaldehyde may undergo reductive amination with 4-methoxyphenylmethanamine under hydrogenation conditions (e.g., NaBH or H/Pd-C). Purification via column chromatography using silica gel (eluent: EtOAc/hexane gradient) is recommended to isolate the final product .
Q. How is the compound characterized structurally?
- X-ray crystallography : Single-crystal diffraction (using SHELXL ) confirms the triazole ring conformation and methoxyphenyl spatial orientation.
- NMR : H and C NMR (in DMSO-d or CDCl) reveal peaks for methoxy groups (~δ 3.8 ppm), aromatic protons (~δ 6.8–7.5 ppm), and the triazole NH (~δ 12.1 ppm).
- Mass spectrometry : High-resolution ESI-MS provides molecular ion [M+H] for validation.
Q. What purity standards and storage conditions are critical?
Purity ≥95% (HPLC, using a C18 column with MeOH/HO mobile phase) is essential for reproducibility. Store under inert gas (N/Ar) at –20°C in amber vials to prevent photodegradation. Waste must be segregated and disposed via certified hazardous waste handlers .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up?
Design a factorial experiment varying:
- Temperature : Test 25°C vs. reflux conditions.
- Catalyst : Compare Pd-C, Raney Ni, or enzyme-mediated systems.
- Solvent : Polar aprotic solvents (DMF, DMSO) may enhance cyclization . Example Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, Pd-C | 78 | 97 |
| DMSO, RT, Raney Ni | 65 | 95 |
Q. How to resolve contradictions in reported biological activity data?
Conflicting results (e.g., IC variability in antimicrobial assays) may arise from:
- Assay conditions : pH, serum protein interference, or incubation time.
- Compound stability : Degradation under high humidity or light exposure. Mitigate by:
- Replicating assays in triplicate with internal controls.
- Validating stability via TLC or HPLC before testing .
Q. What methodologies assess pharmacokinetic (PK) properties?
- Lipophilicity : Measure logP via shake-flask (octanol/water).
- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS.
- CYP450 inhibition : Use fluorogenic assays (e.g., CYP3A4) to evaluate metabolic interactions .
Q. How to design a structure-activity relationship (SAR) study?
- Analog synthesis : Modify methoxy positions (e.g., 2- vs. 4-methoxy) or substitute triazole with imidazole.
- Biological testing : Screen analogs against target enzymes (e.g., fungal CYP51) or cancer cell lines (e.g., MCF-7). Example SAR Table :
| Analog | Antifungal IC (µM) | Cytotoxicity (HeLa, µM) |
|---|---|---|
| Parent compound | 12.3 | >100 |
| 2-Methoxy variant | 45.7 | 85.2 |
Q. What computational tools predict target binding modes?
- Molecular docking : Use AutoDock Vina with triazole as a hydrogen bond donor.
- MD simulations : GROMACS for 100 ns trajectories to assess stability in binding pockets (e.g., EGFR kinase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
